Erythromycin aspartate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin aspartate is an enzyme.

科学的研究の応用

Chemical Properties and Preparation

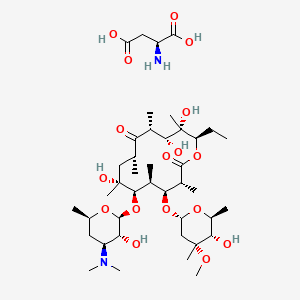

Erythromycin aspartate is synthesized by reacting erythromycin base with aspartic acid or its ammonium salt. The resulting compound is a white crystalline powder that exhibits high solubility in water (over 100 mg/ml at neutral pH) and maintains substantial antibiotic activity against gram-positive bacteria . This solubility allows for various modes of administration, including parenteral routes, which are preferred for achieving optimal therapeutic results.

Treatment of Infections

This compound is primarily used to treat infections caused by gram-positive bacteria. Its effectiveness has been documented in various clinical settings, particularly in patients with penicillin allergies or intolerances. For instance, a case report highlighted the successful use of erythromycin in treating pneumonia in a patient who could not tolerate penicillin, demonstrating its role as an alternative antibiotic .

Gastrointestinal Applications

Recent studies have investigated the use of erythromycin prior to endoscopy for acute upper gastrointestinal hemorrhage. A meta-analysis of randomized controlled trials indicated that erythromycin may improve gastric mucosa visualization during endoscopy, although its impact on serious adverse events remains uncertain . This application underscores the potential of this compound in enhancing diagnostic procedures.

Hepatic Encephalopathy Treatment

Erythromycin has been explored as a treatment option for hepatic encephalopathy, particularly in cirrhotic patients. A study showed that erythromycin could be effectively employed to manage this condition, suggesting its utility beyond traditional antibiotic applications .

Safety Profile and Side Effects

While this compound is generally well tolerated, it is important to consider potential side effects. A notable case reported severe rhabdomyolysis associated with erythromycin administration, emphasizing the need for caution in patients receiving concurrent medications metabolized by the CYP3A4 enzyme system . Monitoring liver function parameters during treatment has also been recommended to ensure patient safety .

Comparative Efficacy with Other Antibiotics

The efficacy of this compound has been compared with other antibiotics in various studies. For example, it was found to be effective against experimental staphylococcal infections and pneumococcal bronchopneumonia, outperforming both the parent compound and other derivatives like erythromycin cyclic 11,12-carbonate .

Data Table: Summary of Therapeutic Applications

特性

CAS番号 |

30010-41-4 |

|---|---|

分子式 |

C41H74N2O17 |

分子量 |

867 g/mol |

IUPAC名 |

(2S)-2-aminobutanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-/m10/s1 |

InChIキー |

MVGQXQJJZQSBPZ-SVCGJITISA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

異性体SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H](C(=O)O)N)C(=O)O |

正規SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Erythromycin aspartate; Erythromycin L-aspartate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。